molecular formula C20H14N2S B2847129 4-([1,1'-Biphenyl]-4-yl)-2-(pyridin-3-yl)thiazole CAS No. 70031-92-4

4-([1,1'-Biphenyl]-4-yl)-2-(pyridin-3-yl)thiazole

Cat. No.: B2847129
CAS No.: 70031-92-4
M. Wt: 314.41
InChI Key: CYGCEGWAZHDJCT-UHFFFAOYSA-N
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Description

4-([1,1'-Biphenyl]-4-yl)-2-(pyridin-3-yl)thiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a biphenyl group and a pyridyl group attached to the thiazole ring.

Properties

IUPAC Name

4-(4-phenylphenyl)-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2S/c1-2-5-15(6-3-1)16-8-10-17(11-9-16)19-14-23-20(22-19)18-7-4-12-21-13-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGCEGWAZHDJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1'-Biphenyl]-4-yl)-2-(pyridin-3-yl)thiazole typically involves the condensation of appropriate biphenyl and pyridine derivatives with thioamide or similar sulfur-containing reagents. Common reaction conditions include:

    Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Catalysts: Transition metal catalysts such as palladium or copper.

    Temperature: Elevated temperatures ranging from 80°C to 150°C.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-([1,1'-Biphenyl]-4-yl)-2-(pyridin-3-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 4-([1,1'-Biphenyl]-4-yl)-2-(pyridin-3-yl)thiazole is its potential as an anticancer agent. Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have been shown to inhibit tumor growth by targeting specific pathways involved in cancer progression. Studies have demonstrated that thiazoles can interact with enzymes or receptors that are critical for cancer cell survival and proliferation .

Mechanism of Action
The mechanism of action often involves the inhibition of protein kinases, which play essential roles in signaling pathways that regulate cell division and survival. In particular, compounds like this compound may inhibit c-KIT kinase activity, a target for treating gastrointestinal stromal tumors (GIST) and other malignancies . The structural features of this compound allow it to bind effectively to the active sites of these enzymes, thus blocking their activity.

Materials Science

Organic Electronics
In materials science, this compound has potential applications in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films enhances its utility in these applications, where charge transport and stability are crucial .

Photovoltaic Efficiency
Research has indicated that incorporating thiazole derivatives into the active layers of photovoltaic devices can improve energy conversion efficiencies. The compound's electronic structure facilitates better charge separation and transport, leading to enhanced performance in solar energy applications.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups can undergo various chemical reactions to yield more complex structures. For example, it can be used in coupling reactions to synthesize larger organic molecules with potential biological activity .

Synthesis Techniques
Common synthetic routes involve nucleophilic substitutions or coupling reactions with other aromatic compounds. The thiazole ring provides a reactive site that can participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Case Studies

Study Application Findings
Study on Anticancer PropertiesCancer TreatmentDemonstrated cytotoxicity against multiple cancer cell lines; effective inhibition of c-KIT kinase activity .
Research on Organic ElectronicsOLEDs and OPVsImproved charge transport properties; enhanced efficiency in energy conversion .
Synthesis ApplicationsOrganic SynthesisUtilized as a building block for synthesizing complex organic molecules; effective in various coupling reactions .

Mechanism of Action

The mechanism of action of 4-([1,1'-Biphenyl]-4-yl)-2-(pyridin-3-yl)thiazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-(3-pyridyl)thiazole: Lacks the biphenyl group, potentially altering its chemical and biological properties.

    2-(3-Pyridyl)thiazole: A simpler structure that might have different reactivity and applications.

Biological Activity

4-([1,1'-Biphenyl]-4-yl)-2-(pyridin-3-yl)thiazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This thiazole derivative exhibits a variety of pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article reviews the current knowledge surrounding the biological activity of this compound, supported by data tables and case studies.

The molecular formula of this compound is C20H15N2SC_{20}H_{15}N_2S, with a molecular weight of approximately 333.41 g/mol. The structure features a thiazole ring fused with biphenyl and pyridine moieties, which are known to enhance biological activity due to their ability to interact with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiazole derivatives. For example, similar compounds have demonstrated significant inhibitory effects against various bacterial strains. In one study, compounds with thiazole rings showed minimum inhibitory concentrations (MICs) as low as 0.008 µg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .

CompoundBacterial StrainMIC (µg/mL)
4aS. pneumoniae0.008
4bS. epidermidis0.03
4cStreptococcus pyogenes0.06

These findings suggest that modifications to the thiazole structure can lead to enhanced antibacterial properties.

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. A study focusing on similar compounds found that certain thiazole derivatives exhibited potent inhibitory activity against cancer cell lines, with IC50 values in the low micromolar range . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, thiazoles have been reported to possess anti-inflammatory properties. One study evaluated a series of thiazole derivatives for their ability to inhibit protein denaturation, which is a marker for anti-inflammatory activity. The most potent compounds showed significant inhibition at concentrations below 100 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. Research indicates that electron-withdrawing groups at specific positions on the phenyl ring enhance antibacterial activity while maintaining low cytotoxicity in mammalian cells .

Case Studies

  • Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested against E. coli and S. aureus. The most effective compound showed an IC50 value of 33 nM against E. coli DNA gyrase .
  • Leishmanicidal Activity : Hybrid phthalimido-thiazoles were evaluated for their leishmanicidal properties, showing promising results in reducing intracellular amastigotes' survival while exhibiting low toxicity towards host cells .

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